6-bromo-1H-indole
Overview
Description
6-Bromo-1H-indole is an indole derivative that is often used as a starting material in the synthesis of various indole derivatives . It has been found in many important synthetic drug molecules and has a significant role in cell biology .
Synthesis Analysis
Indole derivatives, including 6-bromo-1H-indole, can be synthesized through various methods. For instance, one method involves a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .
Molecular Structure Analysis
The molecular formula of 6-bromo-1H-indole is C8H6BrN, with a molecular weight of 196.04 . It is a heterocyclic compound that contains a benzopyrrole structure, with a bromine atom attached to the 6th carbon in the indole ring .
Chemical Reactions Analysis
6-Bromo-1H-indole can undergo various chemical reactions. For example, it can react with 2-(4-fluorophenyl)ethylpiperazine in a palladium-catalyzed reaction to afford carbonylation products . It can also be used to synthesize other indole derivatives .
Physical And Chemical Properties Analysis
6-Bromo-1H-indole is a white to brown powder . It has a density of 1.7±0.1 g/cm³, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-1H-indole has significant applications in the synthesis of complex chemical structures. Mangalaraj and Ramanathan (2012) demonstrated its role in creating tetrahydro-β-carboline skeletons, critical in synthesizing indole alkaloids like harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012). Similarly, Sharma et al. (2020) developed a strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, integral to the anti-inflammatory compound Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Structural Analysis and Characterization
Studies have also focused on understanding the structural aspects of compounds derived from 6-bromo-1H-indole. Barakat et al. (2017) conducted a comprehensive analysis, including Hirshfeld surface, DFT, and thermal analysis, of a compound synthesized from 5-bromo-1H-indole (Barakat et al., 2017). Additionally, Tariq et al. (2020) provided an experimental and computational investigation of new indole derivatives for their potential in various applications (Tariq et al., 2020).
Biological and Pharmacological Properties
6-Bromo-1H-indole derivatives have been studied for their biological properties. Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, highlighting its significant inhibitory effects on GST isozymes (Yılmaz et al., 2020). Segraves and Crews (2005) investigated brominated tryptophan alkaloids from sponges, which included derivatives of 6-bromo-1H-indole, showing their potential in inhibiting the growth of bacteria (Segraves & Crews, 2005).
Application in Imaging and Analytical Chemistry
Rudd et al. (2019) utilized halogenated indoles, including 6-bromo-1H-indole, in mapping insoluble metabolites in a colorectal cancer model, demonstrating its application in advanced imaging techniques (Rudd et al., 2019).
Safety And Hazards
6-Bromo-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause eye irritation and specific target organ toxicity, particularly affecting the respiratory system . It should be handled with personal protective equipment, and contact with skin, eyes, and respiratory system should be avoided .
Future Directions
Indole derivatives, including 6-bromo-1H-indole, have shown diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are valuable in various industries, including the food industry, perfumery, and pharmaceuticals, due to their flavor, fragrance, and biological activity . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are areas of ongoing research .
properties
IUPAC Name |
6-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGHOPSCKCTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350299 | |
Record name | 6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indole | |
CAS RN |
52415-29-9 | |
Record name | 6-Bromoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52415-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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